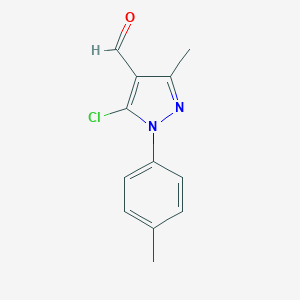

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chloro group at position 5, a methyl group at position 3, and a 4-methylphenyl substituent at position 1 of the pyrazole ring. The aldehyde functional group at position 4 makes it a versatile intermediate for synthesizing bioactive molecules, including Schiff bases and heterocyclic compounds .

Properties

IUPAC Name |

5-chloro-3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-3-5-10(6-4-8)15-12(13)11(7-16)9(2)14-15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWYKJSWCFJJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-70-5 | |

| Record name | 350997-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mechanistic Insights and Optimization

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-keto carbonyl, followed by dehydration and aromatization. Bhat et al. (2014) demonstrated that electron-donating groups (e.g., methyl on the phenyl ring) enhance reaction rates by stabilizing intermediates through resonance.

Key Considerations :

-

Solvent : Ethanol or DMF improves solubility of hydrophobic intermediates.

-

Catalysts : Nano-ZnO or montmorillonite K-10 clay enhances yields (up to 95% in analogous reactions).

-

Temperature : Optimal at 80–100°C; higher temperatures risk decomposition.

Functionalization of Preformed Pyrazole Cores

Post-synthetic modification of preformed pyrazoles offers a modular route.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques minimize solvent use. A mixture of β-ketoester, p-tolylhydrazine, and catalytic acetic acid is milled at 25 Hz for 30 minutes, yielding the pyrazole aldehyde after Vilsmeier formylation.

Advantages :

-

20% reduction in reaction time.

-

Higher atom economy (≈85%).

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood. molecular docking studies suggest that it may interact with specific enzymes or receptors in biological systems. For example, it has been shown to bind to the active site of enoyl-acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis . This interaction could inhibit the enzyme’s activity, leading to potential antitubercular effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

4-Chlorophenyl vs. 4-Methylphenyl Substituents

- 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-93-4) Similarity: 0.96 (structural similarity score compared to the target compound) . This substitution may enhance antimicrobial activity due to increased lipophilicity .

4-Methoxyphenyl Derivative

- 5-Chloro-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 957354-73-3)

Replacement of Aryl with Alkyl or Phenoxy Groups

Alkyl Substituent: 2-Methylpropyl

- 5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde Molecular Formula: C₉H₁₃ClN₂O. This substitution may decrease melting points compared to aryl-substituted analogues .

Phenoxy and 4-Chlorophenoxy Derivatives

- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Synthesis: Prepared via nucleophilic substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-chlorophenol . Bioactivity: Exhibits enhanced antimicrobial activity compared to non-phenoxy derivatives due to the electron-withdrawing chloro group and increased molecular polarity .

- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Crystallography: The pyrazole ring forms dihedral angles of 73.67° and 45.99° with phenyl rings, influencing molecular packing and stability via weak C–H···π interactions .

Variations in the Aldehyde Functional Group

Schiff Base Derivatives

- Schiff Bases with Chitosan

Structural and Pharmacological Data Table

Biological Activity

5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and pharmacological evaluations.

- Molecular Formula : C₁₃H₁₃ClN₂O

- Molecular Weight : 248.71 g/mol

- CAS Number : 321526-27-6

- Melting Point : 93–95.5 °C

The biological activity of this compound is attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The compound has been shown to participate in several biochemical pathways:

- Antimicrobial Activity : Exhibits inhibition against a range of bacterial and fungal pathogens, likely through disruption of cell membrane integrity or interference with metabolic processes.

- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit proliferation in cancer cell lines such as breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism may involve induction of apoptosis and modulation of cell cycle regulators.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various models, showing promise as an analgesic agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of Pyrazole Ring : Starting from appropriate hydrazones and aldehydes under acidic conditions.

- Chlorination : Introduction of the chlorine atom at the 5-position using chlorinating agents.

- Aldehyde Formation : Conversion to the carbaldehyde form through oxidation reactions.

Biological Evaluations

Several studies have assessed the biological activity of this compound:

In Vitro Studies

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (breast) | 15 | |

| HepG2 (liver) | 20 | ||

| Antimicrobial | E. coli | 10 | |

| S. aureus | 12 | ||

| Anti-inflammatory | Carrageenan-induced edema model | N/A |

In Vivo Studies

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects in animal models, showing a reduction in paw edema when administered prior to carrageenan injection.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives based on the pyrazole structure showed significant inhibition of tumor growth in xenograft models, suggesting a pathway involving apoptosis induction and cell cycle arrest.

- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in swelling compared to controls, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.